Urolithin M6 is primarily sourced from dietary ellagitannins. Upon consumption of ellagic acid-rich foods, specific gut bacteria metabolize these compounds into various urolithins, including Urolithin M6. The microbial activity in the intestine is essential for this transformation, highlighting the importance of gut health in the bioavailability of this compound .
The synthesis of Urolithin M6 has been achieved through a multi-step chemical process. The initial approach involved the rational design to simplify the pharmacophore of galloflavin into a more soluble and synthetically accessible scaffold. The synthetic pathway developed consists of five steps utilizing readily available starting materials .
Key steps in the synthesis include:
These methods have been optimized for reaction time and yield, demonstrating an efficient route to produce Urolithin M6 for further biological testing and potential therapeutic applications .
The molecular formula of Urolithin M6 is C15H10O7. Its structure features a fused ring system typical of urolithins, with specific hydroxyl groups contributing to its biological activity. The arrangement of hydroxyl groups at positions 3, 8, 9, and 10 is crucial for its interaction with biological targets .
Urolithin M6 participates in various chemical reactions typical of phenolic compounds. It can undergo oxidation-reduction reactions due to its hydroxyl groups and can also participate in esterification and etherification reactions under appropriate conditions.
The synthesis pathway has been documented to involve careful control of reaction conditions to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are utilized to monitor the progress and confirm the identity of Urolithin M6 during synthesis .
The mechanism by which Urolithin M6 exerts its effects is primarily through inhibition of lactate dehydrogenase A (LDH-A). By inhibiting this enzyme, Urolithin M6 disrupts the glycolytic pathway that cancer cells rely on for energy production. This inhibition leads to reduced lactate production and can potentially hinder tumor growth .
Preliminary biological assays have shown that Urolithin M6 mimics the behavior of galloflavin in inhibiting LDH-A activity, confirming its potential as a therapeutic agent against cancer metabolism .
Relevant analyses using HPLC have established parameters for quantifying Urolithin M6 in biological samples, aiding in understanding its pharmacokinetics .
Urolithin M6 has several promising applications within scientific research:
Urolithin M6 (3,8,9-trihydroxy-urolithin) is a pivotal intermediate in the gut microbial transformation of dietary ellagitannins into bioactive end-products like Urolithin A. This multi-step biochemical pathway involves enzymatic reductive decarboxylation, lactone ring cleavage, and sequential dehydroxylation reactions [4] [7].
The conversion initiates with ellagitannin hydrolysis to ellagic acid (EA), followed by EA's decarboxylation to urolithin D (3,4,8,9-tetrahydroxy-urolithin). A key reductase then catalyzes the reduction of urolithin D to urolithin M5 (3,4,8,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one). Subsequent enzymatic dehydroxylation at the C4 position yields urolithin M6 (3,8,9-trihydroxy-urolithin) [1] [7]. Gordonibacter urolithinfaciens DSM 27213 employs a molybdopterin-dependent enzyme complex for this C4 dehydroxylation, requiring specific electron-transferring cofactors (e.g., ferredoxin, NADH) under anaerobic conditions [7]. Crucially, cell-free extracts lose dehydroxylation capability unless supplemented with artificial electron donors like methyl viologen, confirming the dependency on specialized redox systems [7].
Urolithin M6 is rarely an endpoint metabolite but a transient intermediate in microbial consortia. Gordonibacter species typically generate urolithin M6 from urolithin M5, while Enterocloster and Ellagibacter species further metabolize it to urolithin C (8,9-dihydroxy-urolithin) or isourolithin A [6] [9]. In vitro fecal fermentation models demonstrate that urolithin M6 accumulates transiently (peak at 24h) before conversion to downstream metabolites [2] [5]. This metabolic handoff requires syntrophic interactions where Gordonibacter produces urolithin M6, and Enterocloster spp. (e.g., E. bolteae, E. citroniae) express the ucd operon (uroC dehydroxylase) to dehydroxylate urolithin M6 at C9 [9].
Cross-feeding dynamics: Bacterial co-cultures of Gordonibacter and Enterocloster accelerate full conversion of EA to Urolithin A compared to monocultures [9].
Urolithin M6 production is taxonomically restricted to specific Actinobacteria and Firmicutes families:
Table 1: Urolithin M6-Producing Bacterial Strains
Bacterial Strain | Taxonomy | Metabolic Role | Reference |
---|---|---|---|
Gordonibacter urolithinfaciens | Actinobacteria; Eggerthellaceae | Converts Urolithin M5 → Urolithin M6 | [7] |
Enterococcus faecium FUA027 | Firmicutes; Enterococcaceae | Produces Urolithin M6 from EA | [6] |
Enterocloster bolteae | Firmicutes; Lachnospiraceae | Converts Urolithin M6 → Urolithin C | [9] |
Bifidobacterium pseudocatenulatum INIA P815 | Actinobacteria; Bifidobacteriaceae | Generates Urolithin M6 as intermediate | [6] |
Notably, Gordonibacter urolithinfaciens DSM 27213 is the best-characterized strain for urolithin M6 production, while Enterococcus faecium FUA027 represents a novel probiotic candidate with urolithin M6-generating capability [6]. The recently discovered ucd operon in Enterocloster spp. (ucdC, ucdF, ucdO genes) enables inducible dehydroxylation of urolithin M6, with transcriptional upregulation >8-fold upon uroC exposure [9].
Human populations exhibit stratified urolithin production capacities, directly impacting Urolithin M6 accumulation:
Table 2: Urolithin Metabotypes and Urolithin M6 Relevance
Metabotype | Prevalence | Urolithin M6 Dynamics | Associated Microbiota |
---|---|---|---|
UM-A | 30–40% | Low/transient; rapid conversion to Urolithin A | High Gordonibacter, Low Enterocloster |
UM-B | 50–60% | Sustained accumulation | High Enterocloster, Ellagibacter |
UM-0 | 5–10% | Undetectable | Absent urolithin producers |
UM-B individuals exhibit prolonged urolithin M6 detection in urine (up to 72h post-ellagitannin intake) due to dominance of Enterocloster and Ellagibacter that utilize urolithin M6 as a substrate rather than an endpoint [3] [8]. Conversely, UM-A individuals rapidly convert urolithin M6 to Urolithin A via highly efficient Gordonibacter-Enterocloster consortia. UM-0 individuals lack relevant bacterial strains, resulting in no urolithin M6 production [3]. Dietary interventions (e.g., 3-week walnut consumption) increase Gordonibacter and urolithin M6 in UM-A but not UM-B individuals, confirming metabotype-specific microbial recruitment [3] [5].
Clinical implication: Metabotype status determines an individual’s ability to produce bioactive urolithins from dietary precursors, with UM-B linked to slower urolithin M6 metabolism but higher diversity of transforming bacteria [8].
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